

N-Desmethyl Asenapine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Desmethyl Asenapine*

Cat. No.: *B1451337*

[Get Quote](#)

N-Desmethyl Asenapine: A Comprehensive Technical Guide

An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of a Key Asenapine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Asenapine is the primary active metabolite of Asenapine, an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder.[1] [2] The metabolic conversion from Asenapine to its N-desmethylated form is predominantly mediated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP3A4 and CYP2D6.[3][4] This document provides a detailed technical overview of **N-Desmethyl Asenapine**, encompassing its chemical identity, physicochemical properties, analytical methodologies, and pharmacological characteristics, with a focus on its relationship to the parent compound. While **N-Desmethyl Asenapine** is sometimes referred to as an inactive metabolite, a thorough understanding of its properties is crucial for a complete safety and efficacy profile of Asenapine.[1]

Chemical Structure and Properties

N-Desmethyl Asenapine, also known by its synonyms DMA and ORG 30526, is structurally similar to its parent compound, differing by the absence of a methyl group on the nitrogen atom of the pyrrole ring.[\[5\]](#) It is available for research purposes as both a free base and a hydrochloride salt.[\[6\]](#)

Chemical Identifiers:

Identifier	N-Desmethyl Asenapine (Free Base)	N-Desmethyl Asenapine Hydrochloride
IUPAC Name	rel-5-chloro-2,3,3a,12bS-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole [5]	(3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole hydrochloride
CAS Number	128915-56-0 [5]	1170701-78-6 [6] [7]
Molecular Formula	C ₁₆ H ₁₄ ClNO [5]	C ₁₆ H ₁₅ Cl ₂ NO [6]
Molecular Weight	271.7 g/mol [5]	308.2 g/mol [6]
InChI Key	DQUCRGAOGUQHJQ-ZIAGYGMSSA-N [5]	ONMMHDIXIDXKTN-IODNYQNNSA-N
SMILES	<chem>C1C=CC=C2OC3=CC=CC=C3--INVALID-LINK--([H])[C@@]4([H])C2=C1</chem> [5]	Not available

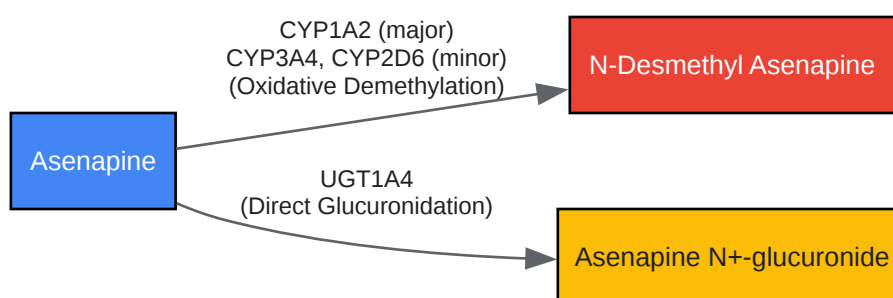
Physicochemical Properties:

Property	Value	Reference
Physical State	Solid	[5]
Solubility	Soluble in DMSO	[5]
Storage Temperature	-20°C	[5]

A specific melting point for **N-Desmethyl Asenapine** is not readily available in the cited literature.

Metabolic Pathway

The formation of **N-Desmethyl Asenapine** from its parent compound, Asenapine, is a primary metabolic route.^[1] This biotransformation is primarily an oxidative demethylation reaction catalyzed by the cytochrome P450 enzyme CYP1A2.^{[3][4]} Other isoforms, such as CYP3A4 and CYP2D6, play a minor role in this process.^[3]



[Click to download full resolution via product page](#)

Metabolic conversion of Asenapine.

Experimental Protocols

Synthesis of N-Desmethyl Asenapine

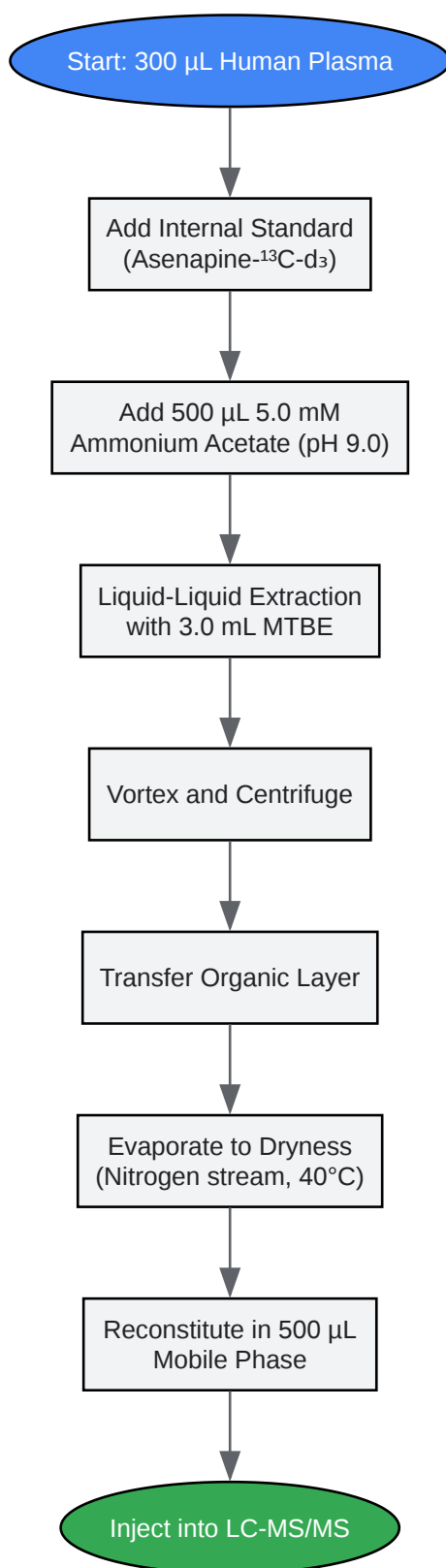
A specific, detailed experimental protocol for the synthesis of **N-Desmethyl Asenapine** is not explicitly available in the reviewed literature. However, its synthesis can be approached through the N-demethylation of Asenapine. General methods for the N-demethylation of tertiary amines, particularly in the context of alkaloids and related pharmaceutical compounds, can be adapted. These methods often involve reagents such as α -chloroethyl chloroformate followed by methanolysis, or the von Braun reaction using cyanogen bromide. Photochemical and electrochemical methods have also been described for N-dealkylation.

Analytical Methodology: LC-MS/MS for Quantification in Human Plasma

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of Asenapine and its metabolites, including **N-Desmethyl Asenapine**, in human plasma.[1]

Sample Preparation (Liquid-Liquid Extraction):

- To 300 μ L of human plasma, add an internal standard (e.g., Asenapine- ^{13}C -d₃).
- Add 500 μ L of 5.0 mM ammonium acetate (pH 9.0).
- Extract with 3.0 mL of methyl tert-butyl ether (MTBE) by vortexing and centrifugation.
- Transfer the organic layer and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 500 μ L of the mobile phase for LC-MS/MS analysis.[1]



[Click to download full resolution via product page](#)

Sample preparation for LC-MS/MS analysis.

LC-MS/MS Conditions:

Parameter	Condition	Reference
LC System	Shimadzu LC-10ADvp or equivalent	
Column	Chromolith Performance RP8e (100 mm × 4.6 mm)	[1]
Mobile Phase	Acetonitrile:5.0 mM Ammonium Acetate:10% Formic Acid (90:10:0.1, v/v/v)	[1]
Flow Rate	0.9 mL/min	
Injection Volume	5.0 µL	
Column Temp.	40°C	
Autosampler Temp.	4°C	
Mass Spectrometer	Triple quadrupole with positive electrospray ionization (ESI)	[1]
MRM Transitions	Asenapine: m/z 286.1 → 166.0 Asenapine- ¹³ C-d ₃ (IS): m/z 290.0 → 166.1	[1]

Note: The MRM transition for **N-Desmethyl Asenapine** is not explicitly stated in the primary reference but would be determined based on its molecular weight and fragmentation pattern.

Pharmacological Profile

While **N-Desmethyl Asenapine** is a major metabolite of Asenapine, there is limited publicly available information on its specific pharmacological profile, including quantitative receptor binding affinities (K_i values). The activity of Asenapine is primarily attributed to the parent drug. [1] However, understanding the receptor binding profile of Asenapine provides a strong indication of the potential targets of its N-desmethyl metabolite.

Receptor Binding Profile of Asenapine

Asenapine exhibits a complex and high-affinity binding profile for a broad range of neurotransmitter receptors, acting primarily as an antagonist.^{[8][9][10]} This multi-receptor activity is believed to contribute to its therapeutic effects and side-effect profile.

Receptor Binding Affinities (K_i, nM) of Asenapine:

Receptor Family	Receptor Subtype	K _i (nM)	Reference
Dopamine	D ₁	1.4	[11]
	D ₂	1.3	
	D ₃	0.42	
	D ₄	1.1	
Serotonin	5-HT _{1a}	2.5	[8][11]
	5-HT _{1e}	4.0	
	5-HT _{2a}	0.06	
	5-HT _{2e}	0.03	
	5-HT ₆	0.25	
	5-HT ₇	0.13	
Adrenergic	α ₁	1.2	[8][11]
	α ₂	1.2	
Histamine	H ₁	1.0	[8][11]
Muscarinic	M ₁	8128	[8]

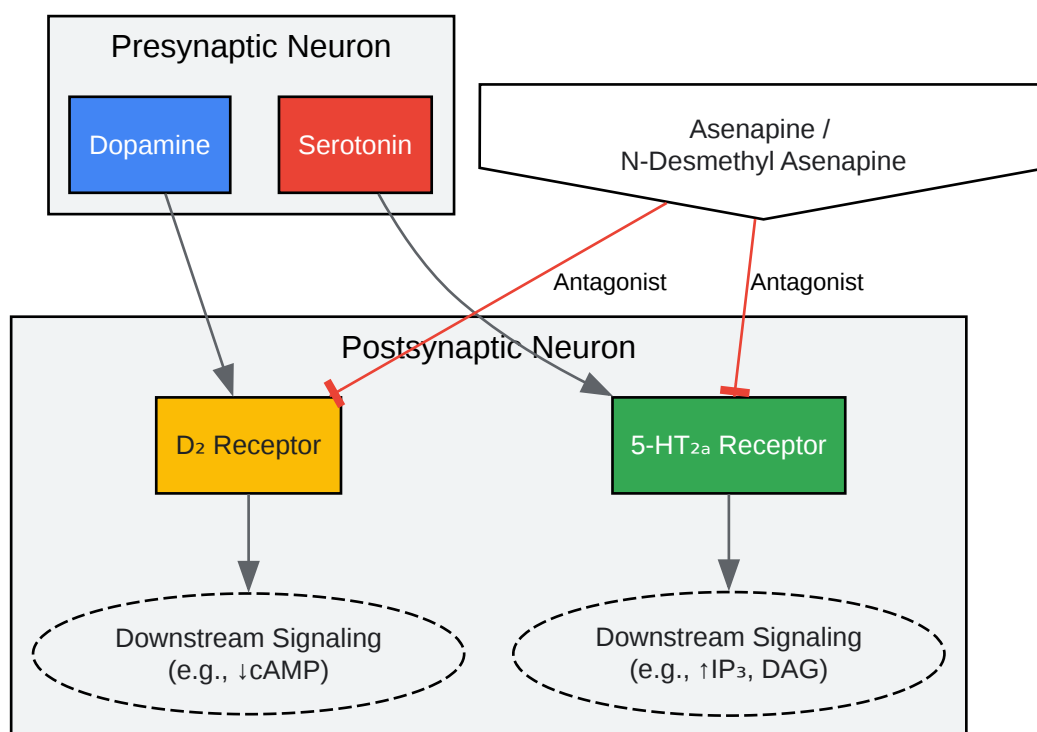
Note: Lower K_i values indicate higher binding affinity.

It is plausible that **N-Desmethyl Asenapine** retains some affinity for these receptors, although the potency may be altered. For instance, N-desmethyl metabolites of other antipsychotics

have been shown to have different receptor binding profiles compared to their parent compounds.

Signaling Pathways

The therapeutic effects of Asenapine are thought to be mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT_{2a} receptors.[8] Its interactions with other serotonin and dopamine receptor subtypes, as well as adrenergic and histamine receptors, also contribute to its overall pharmacological effects.



[Click to download full resolution via product page](#)

Antagonism of Dopamine D₂ and Serotonin 5-HT_{2a} Receptors.

The direct effects of **N-Desmethyl Asenapine** on these and other signaling pathways have not been extensively characterized in the available literature. Further research is required to delineate its specific pharmacological actions.

Conclusion

N-Desmethyl Asenapine is a significant metabolite of the atypical antipsychotic Asenapine. This guide has provided a comprehensive overview of its chemical structure, known physicochemical properties, and detailed analytical methods for its quantification. While its pharmacological profile is not fully elucidated, the extensive data on its parent compound, Asenapine, offers valuable insights into its potential biological targets. Further investigation into the specific receptor binding affinities and functional activity of **N-Desmethyl Asenapine** is warranted to fully understand its contribution to the overall clinical profile of Asenapine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy N-Desmethyl Asenapine Hydrochloride | 1170701-78-6 [smolecule.com]
- 5. caymanchem.com [caymanchem.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. Effects of asenapine on prefrontal N-methyl-D-aspartate receptor-mediated transmission: involvement of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential regional and dose-related effects of asenapine on dopamine receptor subtypes [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Desmethyl Asenapine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1451337#n-desmethyl-asenapine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com